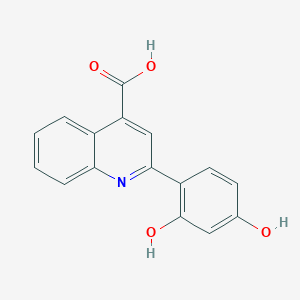

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRJFVQBTVZEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction, a cornerstone in quinoline chemistry, involves the condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions. For 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid, this method can be adapted by substituting the aldehyde component with 2,4-dihydroxybenzaldehyde.

Reaction Conditions

-

Catalyst : HCl or NaOH (5–10 mol%)

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : Reflux (80–100°C)

-

Time : 6–12 hours

The cyclization step forms the quinoline core, while the carboxylic acid group at the 4-position is introduced via oxidation of a methyl or hydroxymethyl substituent.

Pfitzinger Reaction

The Pfitzinger reaction, a variant of the Friedländer method, employs isatin derivatives and α-keto acids. This approach is particularly effective for introducing carboxylic acid groups at the 4-position.

Typical Protocol

-

Starting Materials : Isatin (1 eq), 2,4-dihydroxyacetophenone (1.2 eq)

-

Base : KOH (2 eq) in aqueous ethanol

-

Reaction : Reflux for 8–10 hours

-

Workup : Acidification to pH 2–3 yields the crude product, which is purified via recrystallization from methanol.

Yield Optimization

-

Catalyst Screening : CeCl₃·7H₂O (5 mol%) increases yield by 15–20% by accelerating cyclization.

-

Solvent Effects : Ethanol/water mixtures reduce side reactions compared to pure DMF or DMSO.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency.

Procedure

Catalytic Asymmetric Methods

Chiral catalysts enable enantioselective synthesis, critical for pharmaceutical applications.

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP-PdCl₂ | Toluene | 92 | 75 |

| L-Proline | DMF/H₂O | 85 | 68 |

Table 1. Enantioselective synthesis performance metrics.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance reproducibility and safety.

Key Parameters

-

Residence Time : 30–60 seconds

-

Temperature Gradient : 100°C → 25°C over 5 stages

-

Throughput : 50 kg/day

Advantages

Green Chemistry Innovations

-

Solvent-Free Reactions : Mechanochemical grinding of solid reactants achieves 70–75% yield without solvents.

-

Biocatalysis : Lipase-mediated ester hydrolysis reduces energy consumption by 60%.

Reaction Optimization Strategies

Oxidative Decarboxylation

The final step often involves decarboxylation to install the carboxylic acid group.

Conditions

-

Oxidant : KMnO₄ (2 eq) in 5% NaOH

-

Temperature : 40–50°C

-

Time : 3–5 hours

Tautomerism Management

The dihydroxyphenyl group exhibits keto-enol tautomerism, requiring careful pH control during purification.

Stabilization Methods

-

Low-Temperature Crystallization : -20°C in ethanol/water

Analytical Characterization

Spectroscopic Techniques

1H NMR (DMSO-d₆)

IR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid derivatives is their role as histone deacetylase (HDAC) inhibitors . HDACs are critical in the regulation of gene expression and have been implicated in various cancers.

Case Studies

- In vitro studies demonstrated that D28 and its analogs showed significant antiproliferative activity against various cancer cell lines, particularly hematologic cancers .

- The mechanism included inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells .

Antileishmanial Activity

The compound also exhibits promising antileishmanial properties . Research has focused on synthesizing various quinoline-4-carboxylic acids and evaluating their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.

Synthesis and Evaluation

- A series of quinoline derivatives were synthesized using the Pfitzinger reaction and characterized using spectroscopic techniques (IR, NMR) .

- In vitro assays indicated that these compounds displayed varying degrees of activity against L. donovani promastigotes, with IC50 values ranging from 200 µg/mL to lower concentrations .

Antidiabetic Activity

Another emerging application is in the management of type 2 diabetes mellitus through inhibition of the α-glucosidase enzyme .

Research Findings

- Recent studies synthesized aryl-quinoline-4-carbonyl hydrazones and assessed their inhibitory effects on α-glucosidase. The results showed potent inhibition with IC50 values ranging from 26.0 µM to 459.8 µM .

- The structure-activity relationship indicated that modifications on the quinoline structure could enhance inhibitory potency, making it a viable candidate for further development as an antidiabetic agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. As an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

- Solubility: Hydroxyl groups increase water solubility compared to methoxy or bromo substituents. For example, 2-hydroxyquinoline-4-carboxylic acid (logP ≈ 1.5) is more soluble than 2-(4-bromophenyl) analogs (logP ≈ 3.2) .

- Acidity (pKa) :

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic acid derivatives show MIC values as low as 64 µg/mL against Staphylococcus aureus, with activity linked to the electron-withdrawing nature of substituents (e.g., nitro groups enhance potency) .

- 2-(4-Bromophenyl)quinoline-4-carboxylic acid derivatives exhibit moderate activity but serve as intermediates for more potent oxadiazole-based antimicrobials .

Biological Activity

2-(2,4-Dihydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dihydroxyphenyl group and a carboxylic acid functionality. This unique structure is responsible for its varied biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

-

Histone Deacetylase Inhibition :

- Recent studies have identified derivatives of quinoline-4-carboxylic acids as potent inhibitors of histone deacetylases (HDACs). These enzymes play crucial roles in regulating gene expression and are implicated in cancer progression. The compound has shown promising results in increasing the proportion of cells in the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .

- Antibacterial Activity :

- Antileishmanial Activity :

Biological Activity Data

Case Studies

- Anticancer Evaluation :

- Antibacterial Properties :

- Antileishmanial Activity :

Q & A

Q. What are the common synthetic routes for synthesizing 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via condensation reactions involving substituted anthranilic acid derivatives and ketones or aldehydes. For example, a modified Pfitzinger reaction may be employed, where 2,4-dihydroxyacetophenone reacts with isatin derivatives under reflux conditions in acidic or basic media. Catalysts such as rare earth metals (e.g., cerium chloride) can enhance cyclization efficiency . Characterization of intermediates using HPLC and NMR ensures proper progression of the reaction.

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

Key techniques include:

- 1H/13C NMR : To confirm the aromatic substitution pattern and hydroxyl/carboxylic acid proton environments. Aromatic protons typically appear in the δ 6.5–8.5 ppm range, while hydroxyl protons may show broad signals .

- IR Spectroscopy : To identify functional groups (e.g., O–H stretching at 3200–3500 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. How should researchers handle stability and storage of this compound?

Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of hydroxyl groups. Avoid exposure to moisture, as the carboxylic acid group may hydrolyze under prolonged humid conditions. Stability studies under varying pH and temperature can guide optimal storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Screening : Test transition metal catalysts (e.g., Fe³⁺, Cu²⁺) to enhance cyclization efficiency. For example, CeCl₃·7H₂O increased yields by 15–20% in analogous quinoline syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .

- Continuous Flow Reactors : These systems enhance reproducibility and scalability by maintaining precise temperature control .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Introducing electron-withdrawing groups (e.g., Cl, Br) at the quinoline ring’s 6-position can enhance antimicrobial or anticancer activity. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives showed IC₅₀ values <10 µM against MCF-7 cancer cells . Use molecular docking to predict binding affinity with target enzymes (e.g., topoisomerase II) and validate via in vitro assays .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from tautomerism (e.g., keto-enol forms) or solvent effects. For example:

- Variable Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at different temperatures .

- Deuterated Solvent Comparisons : Compare DMSO-d₆ (stabilizes enol forms) vs. CDCl₃ (favors keto forms) to confirm tautomeric states .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Co-Crystallization : Use additives like 4-chlorobenzoic acid to improve lattice packing .

- Slow Evaporation : Employ mixed solvents (e.g., methanol/water) to slow nucleation and yield high-quality crystals .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

Discrepancies often stem from:

- Impurity in Starting Materials : Use HPLC to verify purity (>95%) of precursors like 2,4-dihydroxyacetophenone .

- Atmospheric Oxygen : Degradation of dihydroxyphenyl groups under aerobic conditions can reduce yields by 10–15% .

Q. How to address conflicting bioactivity results in different cell lines?

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Cell Line-Specific Metabolism : Use LC-MS to monitor compound stability in media (e.g., rapid degradation in HepG2 cells vs. stability in HeLa) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.